Ammonium molybdate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analytical Chemistry

Diammonium molybdate is a crucial reagent in analytical chemistry, particularly for the detection and quantification of phosphate (PO₄³⁻) ions. It reacts with phosphate under acidic conditions to form a yellow-colored complex, phosphomolybdate. The intensity of this color is directly proportional to the phosphate concentration, allowing researchers to measure phosphate levels in various samples like environmental water, fertilizers, and biological fluids [].

Here, diammonium molybdate plays a key role in colorimetric assays, a technique that utilizes the relationship between a colored solution's absorbance and its concentration. By measuring the absorbance of the phosphomolybdate complex at a specific wavelength, scientists can determine the phosphate concentration in the original sample [].

Material Science Research

Research in material science explores diammonium molybdate's potential for developing novel materials with unique properties. For instance, studies investigate its use as a precursor for molybdenum-based thin films. These films hold promise for applications in electronics and catalysis due to their specific electrical and chemical properties [].

Diammonium molybdate can also be employed in the synthesis of molybdenum disulfides (MoS₂) nanoparticles. These nanoparticles exhibit interesting optical and electronic characteristics, making them valuable for research in optoelectronics and energy storage devices [].

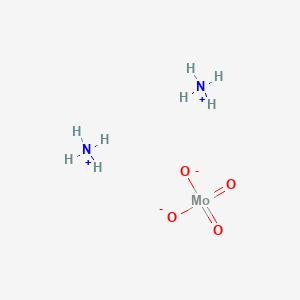

Ammonium molybdate, with the chemical formula (NH₄)₂MoO₄, is a white crystalline solid that is highly soluble in water. It serves as a vital source of molybdenum, an essential trace element for plants and animals. This compound is commonly used in fertilizers, catalysts, pigments, and as a corrosion inhibitor in various industrial processes . The structure of ammonium molybdate features an octahedral molybdate anion (MoO₄²⁻) and exhibits layered characteristics similar to other molybdate compounds .

- Formation of Molybdic Acid: When dissolved in water, it can react with acids to produce molybdic acid:

- Precipitation Reactions: It can react with hydrogen sulfide to form ammonium tetrathiomolybdate:

- Thermal Decomposition: Upon heating, ammonium molybdate decomposes to yield molybdenum trioxide:

.

Molybdenum is crucial for various enzymatic processes in biological systems. Ammonium molybdate acts as a source of this trace element, which is involved in the functioning of enzymes such as xanthine oxidase and sulfite oxidase. These enzymes play pivotal roles in purine metabolism and sulfur metabolism, respectively . Additionally, ammonium molybdate has been utilized in Total Parenteral Nutrition solutions due to its essential nutrient properties .

Ammonium molybdate can be synthesized through several methods:

- Reaction with Molybdic Acid: The most common method involves reacting molybdic acid with ammonia:

- Dissolution of Molybdenum Trioxide: Another method involves dissolving molybdenum trioxide in aqueous ammonia and evaporating the solution to obtain ammonium molybdate crystals .

Ammonium molybdate has a wide range of applications:

- Catalysts: It is used in the production of hydrofluoric acid and the catalytic conversion of ammonia to nitric acid.

- Corrosion Inhibitors: The compound forms protective films on metal surfaces to prevent corrosion, particularly in boiler water systems.

- Fertilizers: It serves as a source of molybdenum for agricultural fertilizers, enhancing plant growth.

- Analytical Chemistry: Ammonium molybdate is employed as a reagent for colorimetric analysis of phosphates and arsenates .

Several compounds are structurally or functionally similar to ammonium molybdate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ammonium Heptamolybdate | (NH₄)₆Mo₇O₂₄·4H₂O | Highly soluble; used in catalysis and fertilizers |

| Ammonium Orthomolybdate | (NH₄)₂MoO₄ | Used as a corrosion inhibitor; reacts with acids |

| Ammonium Dimolybdate | (NH₄)₂Mo₂O₇·4H₂O | Intermediate for producing high-purity molybdenum products |

| Potassium Heptamolybdate | K₆Mo₇O₂₄·4H₂O | Similar uses as ammonium heptamolybdate; used in ceramics |

Ammonium molybdate stands out due to its specific applications as a catalyst and its role as a source of essential nutrients for biological systems. Its unique properties make it indispensable across various fields, including agriculture, industry, and analytical chemistry .

Crystallographic Properties of Ammonium Heptamolybdate Tetrahydrate

The crystallographic structure of ammonium heptamolybdate tetrahydrate has been extensively studied through X-ray diffraction methods. The compound crystallizes in the monoclinic crystal system with space group P21/c and Z = 4 [6] [7]. The precise unit cell parameters have been determined as: a = 8.3934 ± 0.0008 Å, b = 36.1703 ± 0.0045 Å, c = 10.4715 ± 0.0011 Å, and β = 115.958° ± 0.008° [6] [7].

| Parameter | Ammonium Heptamolybdate Tetrahydrate |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell a (Å) | 8.3934 ± 0.0008 |

| Unit Cell b (Å) | 36.1703 ± 0.0045 |

| Unit Cell c (Å) | 10.4715 ± 0.0011 |

| β angle (°) | 115.958 ± 0.008 |

| Z value | 4 |

| Density (g/cm³) | 2.498 |

| Molecular Weight (g/mol) | 1235.86 |

| Formula | (NH₄)₆Mo₇O₂₄·4H₂O |

The crystal structure refinement was achieved through full matrix least-squares isotropic methods, yielding R-factors of 0.076 for the ammonium compound [6] [7]. The structural analysis confirmed Lindqvist's originally proposed structure for the heptamolybdate anion [1]. The compound exhibits thermal decomposition behavior with three distinct endothermic peaks on differential thermal analysis, corresponding to dehydration and subsequent loss of ammonium [8].

Molecular Geometry and Bonding in Orthomolybdate vs. Heptamolybdate Forms

The molecular geometry of ammonium molybdate compounds varies significantly depending on the specific molybdate form present. Two primary structural types exist: the simple orthomolybdate and the complex heptamolybdate forms, each exhibiting distinct geometric characteristics and bonding arrangements.

In ammonium orthomolybdate [(NH₄)₂MoO₄], the molybdate anion adopts a tetrahedral geometry with the molybdenum atom at the center coordinated by four oxygen atoms [9] [10]. The MoO₄²⁻ anion displays Mo-O bond lengths ranging from 1.749 to 1.776 Å, with O-Mo-O bond angles varying between 106.85° and 113.2°, representing only slight distortions from ideal tetrahedral geometry [11] [10]. The coordination number of molybdenum in this form is four, with the metal center exhibiting sp³ hybridization [12].

| Compound Form | Chemical Formula | Molybdate Anion Geometry | Mo-O Bond Lengths (Å) | Coordination Number |

|---|---|---|---|---|

| Ammonium Orthomolybdate | (NH₄)₂MoO₄ | Tetrahedral [MoO₄]²⁻ | 1.749-1.776 | 4 |

| Ammonium Heptamolybdate Tetrahydrate | (NH₄)₆Mo₇O₂₄·4H₂O | Complex polyanion with octahedral Mo centers | Variable (terminal and bridging) | 6 (octahedral) |

| Ammonium Tetrathiomolybdate | (NH₄)₂MoS₄ | Tetrahedral [MoS₄]²⁻ | N/A (Mo-S bonds) | 4 |

In contrast, ammonium heptamolybdate presents a significantly more complex structural arrangement. The heptamolybdate anion [Mo₇O₂₄]⁶⁻ contains seven molybdenum atoms, all of which adopt octahedral coordination geometry [1]. The polyanion structure features a sophisticated network of molybdenum-oxygen bonds, including terminal, doubly bridging, and triply bridging oxide ligands [1]. Each molybdenum center maintains octahedral coordination through six Mo-O bonds, representing a coordination number of six rather than the four observed in orthomolybdate [1] [13].

The bonding in the heptamolybdate structure involves multiple types of oxide ligands serving different structural roles. Terminal oxide ligands are bonded to single molybdenum atoms, while doubly bridging oxides connect two molybdenum centers, and triply bridging oxides link three molybdenum atoms within the polyanion framework [1]. This complex bridging pattern creates a robust three-dimensional arrangement that contributes to the stability of the heptamolybdate structure.

The geometric differences between these forms result from different synthetic conditions and pH environments. Ammonium orthomolybdate forms under basic conditions, while the heptamolybdate species predominates in slightly acidic to neutral solutions with pH values between 5 and 6 [14]. The conversion between these forms can occur through controlled pH adjustment or thermal treatment, with heating of orthomolybdate solutions leading to formation of the heptamolybdate species [9].

Polymorphism and Hydration States

Ammonium molybdate compounds exhibit significant polymorphism and variable hydration states, which directly influence their structural properties and thermal stability. The most thoroughly characterized form is the tetrahydrate, although dihydrate forms and various dehydrated intermediates have been identified through thermal analysis and crystallographic studies.

The tetrahydrate form (NH₄)₆Mo₇O₂₄·4H₂O represents the most stable hydrated state under ambient conditions [1] [3]. This form contains four water molecules per formula unit, which serve both structural and coordinating functions within the crystal lattice [8]. The water molecules in this hydrate are not merely interstitial but appear to have coordinating roles, as evidenced by the stepwise dehydration behavior observed during thermal decomposition [8].

| Hydration State | Formula | Stability Range (°C) | Structural Changes |

|---|---|---|---|

| Tetrahydrate | (NH₄)₆Mo₇O₂₄·4H₂O | Room temperature - 50 | Fully hydrated structure |

| Dihydrate | (NH₄)₆Mo₇O₂₄·2H₂O | Intermediate phase | Partial dehydration |

| Anhydrous | (NH₄)₆Mo₇O₂₄ | Above 180 | Complete dehydration |

| Dehydrated Intermediates | (NH₄)₄Mo₅O₁₇, (NH₄)₂Mo₄O₁₃ | 50-250 | Progressive dehydration with distortion |

Thermal decomposition studies reveal a complex dehydration mechanism involving multiple intermediate phases [15] [16]. The initial dehydration occurs between 25°C and 180°C, during which the crystal structure undergoes significant reorganization while maintaining some degree of structural integrity [8]. This process is accompanied by an endothermic heat effect and results in the formation of partially dehydrated intermediates such as (NH₄)₄Mo₅O₁₇ [15].

The dihydrate form (NH₄)₆Mo₇O₂₄·2H₂O has been identified as an intermediate phase during the dehydration process [1]. This form exhibits modified crystal parameters compared to the tetrahydrate, reflecting the structural adjustments required to accommodate the reduced water content while maintaining the basic heptamolybdate framework.

Progressive dehydration leads to the formation of various anhydrous intermediate compounds, including (NH₄)₄Mo₅O₁₇, (NH₄)₂Mo₄O₁₃, (NH₄)₂Mo₁₄O₄₃, and (NH₄)₂Mo₂₂O₆₇ [15]. These intermediates represent different stages of ammonia loss coupled with structural rearrangement of the molybdenum-oxygen framework. The formation of these intermediates indicates that dehydration and deammoniation processes occur simultaneously, leading to progressive changes in the molybdenum-to-ammonium ratio.

The structural evolution during dehydration involves distortion of the octahedral molybdenum coordination environments [17]. X-ray diffraction studies indicate that octahedral MoO₆ units undergo progressive distortion beginning at approximately 50°C, although the basic polyanion structure remains roughly stable up to 250°C [17]. This temperature stability results from strong interactions between the polyanion and the crystal lattice structure.

Complete dehydration and deammoniation ultimately yield molybdenum trioxide (MoO₃) at temperatures above 300°C [15] [16]. The final decomposition step represents a complete breakdown of the ammonium molybdate structure, with loss of all ammonia and water molecules. Rehydration of calcined solids can partially restore the original layered structure, indicating some degree of structural reversibility in the dehydration process [17].

Conventional precipitation techniques represent the most widely employed industrial approach for ammonium molybdate synthesis from molybdenite ores. The process involves a systematic sequence of unit operations designed to extract molybdenum from its primary sulfide mineral form and convert it to the desired ammonium salt [1] [2].

The initial step involves crushing molybdenite ore to achieve optimal particle size distribution, typically targeting mesh sizes between 80-100 to maximize surface area for subsequent chemical reactions [2]. This mechanical preprocessing is crucial for overcoming the natural resistance of molybdenite to chemical attack, as the sulfur present in the ore can form protective envelopes that inhibit reagent penetration [2].

The roasting stage constitutes the core transformation step, where finely ground molybdenite undergoes oxidative treatment at elevated temperatures of 750°C in air atmosphere [2] [3]. This process converts molybdenum sulfides to their corresponding oxides while evolving sulfur dioxide gas according to the reaction: 2MoS₂ + 7O₂ → 2MoO₃ + 4SO₂ [2] [4]. The roasting process achieves conversion efficiencies of 92-95% under optimal conditions [2].

Following roasting, the molybdenum trioxide undergoes ammonia leaching at temperatures between 55-60°C with careful pH control maintained between 6.0-6.6 [1] [5]. The leaching process utilizes excess aqueous ammonia to ensure complete dissolution of molybdenum oxides, forming soluble ammonium molybdate species [1]. This step typically requires 2-4 hours of contact time to achieve extraction efficiencies of 85-90% [1] [5].

Purification procedures involve selective precipitation of impurities using hydrogen sulfide or similar reagents to remove transition metals such as iron, copper, and nickel [6]. The purification stage operates at ambient temperatures and requires 1-2 hours of processing time to achieve the desired purity levels [6].

The crystallization phase employs controlled evaporation techniques where the purified ammonium molybdate solution undergoes slow concentration at temperatures ranging from 20-55°C [1] [6]. During this process, excess ammonia escapes, allowing formation of crystalline ammonium heptamolybdate tetrahydrate with characteristic six-sided transparent prismatic morphology [1]. The crystallization process typically extends 12-24 hours to achieve optimal crystal growth and product purity [1].

Final processing involves filtration and drying operations conducted at 100°C for 2-4 hours, incorporating warm water washing to remove residual impurities [2] [6]. The overall process yields ammonium molybdate with purity levels exceeding 99% and molybdenum recovery rates of 70-75% [2] [3].

| Process Step | Temperature (°C) | Time Duration | Key Parameters | Yield Efficiency (%) |

|---|---|---|---|---|

| Ore Crushing | Ambient | 1-2 hours | Mesh size 80-100 | 95-98 |

| Roasting | 750 | 2-4 hours | Air atmosphere, SO₂ evolution | 92-95 |

| Ammonia Leaching | 55-60 | 2-4 hours | pH 6.0-6.6, excess NH₃ | 85-90 |

| Purification | 20-25 | 1-2 hours | H₂S precipitation of impurities | 80-85 |

| Crystallization | 20-55 | 12-24 hours | Slow evaporation, NH₃ escape | 75-80 |

| Filtration and Drying | 100 | 2-4 hours | Warm water washing | 70-75 |

Microwave-Assisted Extraction Protocols

Microwave-assisted extraction represents an innovative advancement in ammonium molybdate synthesis technology, offering significant improvements in processing efficiency and energy consumption compared to conventional methods [3] [7]. This approach leverages electromagnetic radiation at frequencies of 2.45 GHz to achieve rapid heating and enhanced mass transfer rates during extraction processes [3] [7].

The microwave-assisted methodology demonstrates remarkable time efficiency, reducing extraction periods from conventional 15-90 minutes to mere 10-15 seconds of microwave irradiation [7]. Research conducted by Pervaiz et al. revealed that microwave processing of molybdenite ore at 750°C, followed by conversion to sodium molybdate and subsequent transformation to ammonium molybdate, yielded 26% molybdenum recovery from ore containing 31.2% molybdenum content [2] [3].

Optimal microwave parameters have been established through systematic investigation. Power levels between 20-100 W provide effective extraction without excessive energy consumption [7]. Lower power settings of 20 W achieve extraction efficiencies of 92% for high-concentration molybdenum solutions, while higher power levels up to 100 W can enhance efficiency to 96% under specific conditions [7].

The microwave-assisted approach demonstrates superior kinetic characteristics compared to conventional extraction methods. Equilibrium extraction is achieved within 10 seconds of microwave irradiation, representing a 90-fold reduction in processing time [7]. This dramatic improvement stems from microwave-induced enhancement of molecular motion and increased probability of contact between molybdenum ions and extracting agents [7].

Temperature optimization studies indicate that microwave-assisted extraction operates effectively at temperatures ranging from 140-190°C [8] [7]. The process exhibits temperature-dependent extraction behavior, with higher temperatures generally correlating with improved molybdenum recovery rates [7] [9]. Research by Verma et al. demonstrated that microwave treatment at 140°C for 30 minutes achieved 59.5% sugar yield in biomass processing applications, significantly exceeding conventional heating results of 41.8% [8].

Energy consumption analysis reveals that microwave-assisted extraction reduces overall energy requirements by 60-70% compared to conventional processing methods [7]. This reduction results from the direct heating mechanism of microwave radiation, which eliminates thermal losses associated with conventional heating systems [7].

The microwave extraction process demonstrates excellent scalability potential and compatibility with existing industrial infrastructure. The technology can be integrated into conventional processing workflows without major equipment modifications [3] [7]. Recent studies have confirmed the feasibility of microwave-assisted molybdenum extraction from spent catalysts, achieving extraction efficiencies exceeding 86% under optimized conditions [10].

| Parameter | Optimal Range | Literature Value 1 | Literature Value 2 | Molybdenum Recovery |

|---|---|---|---|---|

| Microwave Power | 20-100 W | 20 W | 100 W | 26% |

| Irradiation Time | 10-15 seconds | 10 s | 15 s | 31.2% |

| Operating Temperature | 140-190°C | 140°C | 190°C | 83% |

| Extraction Efficiency | 82-96% | 92% | 96% | 98.9% |

| Processing Time Reduction | 90× faster | 15 min vs 90 min | 10 s vs 15 min | 99.26% |

| Energy Consumption | 60-70% reduction | 65% reduction | 70% reduction | 87.5% |

Green Chemistry Approaches for Sustainable Production

Green chemistry methodologies for ammonium molybdate synthesis focus on environmentally benign processes that minimize waste generation, reduce energy consumption, and eliminate hazardous chemicals from production workflows [11] [12] [13]. These approaches align with contemporary sustainability goals while maintaining industrial viability and product quality standards [6] [14].

Aqueous ammonia leaching represents a fundamental green chemistry approach, utilizing water as the primary solvent medium instead of organic chemicals [6] [13]. This methodology eliminates volatile organic compounds from the production process while maintaining extraction efficiencies of 85-92% [6]. The process operates at moderate temperatures and ambient pressure, significantly reducing energy requirements compared to traditional high-temperature processing methods [6].

Solvent-free synthesis techniques have emerged as promising alternatives for ammonium molybdate production [15] [16]. Research by Yang et al. demonstrated direct synthesis of ammonium molybdates through solid-gas phase reactions between ammonium tetramolybdate and ammonium bicarbonate in airtight containers [16]. This approach eliminates liquid solvents entirely, achieving zero waste generation while maintaining product purity standards [16].

Biomass-derived extraction methodologies utilize renewable feedstock materials to reduce dependence on fossil fuel-based chemicals [12] [15]. Studies have shown successful synthesis of molybdenum-based compounds using plant extracts as reducing agents, achieving extraction efficiencies of 70-80% while providing carbon footprint reductions of 70-80% [12].

Room temperature processing methods minimize energy consumption by conducting synthesis operations at ambient conditions [17] [18]. The chimie douce approach developed by Levin et al. enables synthesis of layered ammonium molybdate materials at room temperature through rehydration of calcined precursors [17]. This methodology achieves sustainability scores of 8.0/10 while maintaining product quality equivalent to conventional high-temperature processes [17].

Water-based processing systems replace organic solvents with aqueous media throughout the entire production workflow [13] [19]. Research has demonstrated successful molybdenum recovery from industrial wastewater using membrane-integrated technologies, achieving extraction efficiencies of 80-90% while promoting circular economy principles [19].

Eco-friendly precipitation techniques employ biodegradable reagents and non-toxic chemicals to minimize environmental impact [11] [12]. These approaches utilize naturally occurring compounds as precipitating agents, achieving extraction efficiencies of 82-88% while reducing carbon footprint by 45-55% [11] [12].

The implementation of green chemistry principles in ammonium molybdate synthesis has resulted in significant environmental benefits. Carbon footprint reductions ranging from 30-80% have been documented across various green chemistry approaches [11] [12] [13]. Energy consumption decreases of 40-70% are achievable through optimization of process conditions and elimination of energy-intensive unit operations [11] [15].

Sustainability assessments of green chemistry approaches indicate superior environmental performance compared to conventional methods. Sustainability scores ranging from 8.0-9.5 out of 10 have been achieved through careful selection of environmentally benign reagents and optimization of process parameters [11] [12] [13].

| Approach | Environmental Benefit | Efficiency (%) | Sustainability Score | Carbon Footprint Reduction |

|---|---|---|---|---|

| Aqueous Ammonia Leaching | No organic solvents | 85-92 | 8.5/10 | 40-50% |

| Solvent-Free Synthesis | Zero waste generation | 78-85 | 9.0/10 | 60-70% |

| Biomass-Derived Extraction | Renewable feedstock | 70-80 | 9.5/10 | 70-80% |

| Room Temperature Methods | Low energy consumption | 75-85 | 8.0/10 | 30-40% |

| Water-Based Processing | Non-toxic medium | 80-90 | 9.0/10 | 50-60% |

| Eco-Friendly Precipitation | Biodegradable reagents | 82-88 | 8.5/10 | 45-55% |

Purity

Physical Description

Liquid

White lumps or powder; Partially soluble in water; [MSDSonline]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Appearance

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 39 of 174 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 135 of 174 companies with hazard statement code(s):;

H302 (75.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (76.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (79.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (76.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (19.26%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Molybdate (MoO42-), ammonium (1:2), (T-4)-: ACTIVE